molecular formula C15H10ClNO3 B503484 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 39030-46-1

2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B503484
CAS RN: 39030-46-1
M. Wt: 287.7g/mol
InChI Key: DWVJTIVMISRPNK-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C16H11ClO3 . It is a type of organic compound known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction mixture was stirred and refluxed for a duration of 5 hours. After cooling, it was poured into 500 mL of ice water when the desired compounds precipitated and were filtered off .

Scientific Research Applications

Synthesis and Chemotherapeutic Potential

The compound has been explored for its synthesis and potential application as a chemotherapeutic agent. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives related to "2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione", through diazotization reactions. These compounds were evaluated for antimicrobial activities, suggesting their potential use as chemotherapeutic agents. This research indicates a broad interest in the synthetic versatility of isoindole derivatives and their potential application in developing new therapeutic agents (Jain, Nagda, & Talesara, 2006).

Formation and Reduction Studies

Research by Hou et al. (2007) focused on the formation of tetrahydro-2H-isoindoles via palladium-catalyzed hydride reduction. This study highlights the chemical behavior of substituted 1,3-dihydro-2H-isoindoles, showing how alkyl isoindolines can be reduced to form 4,5,6,7-tetrahydro-2H-isoindoles. Such reactions are crucial for the development of novel isoindole-based compounds with potential applications in various scientific fields (Hou et al., 2007).

Molecular and Structural Analysis

Arjunan, Saravanan, Ravindran, and Mohan (2009) conducted structural, vibrational, and DFT studies on chloro and methyl derivatives of 1H-isoindole-1,3(2H)-dione. Their research provided detailed insights into the vibrational modes and structural parameters of these compounds, contributing to a deeper understanding of the molecular characteristics of isoindole derivatives. This kind of analysis is essential for the development of isoindole-based compounds with tailored properties for specific scientific applications (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Chlorobenzyl)oxy benzaldehyde, indicates that it is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVJTIVMISRPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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